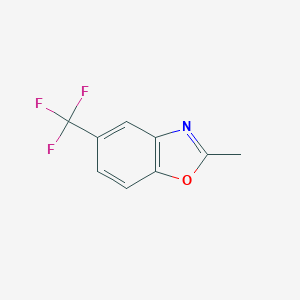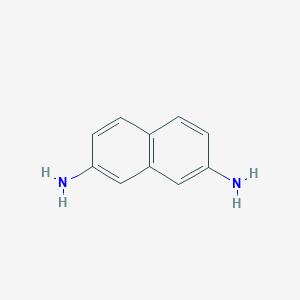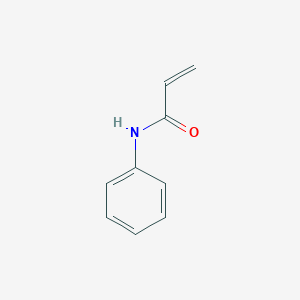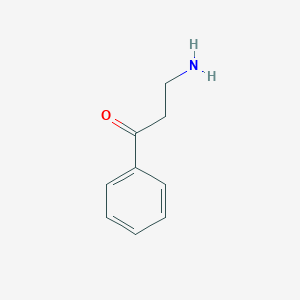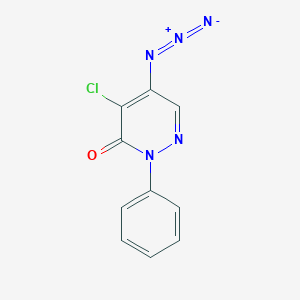
5-Azido-4-chloro-2-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-phenylpyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-phenyl-3(2H)-pyridazinone as the starting material.
Azidation Reaction: The introduction of the azido group (-N3) is achieved through a nucleophilic substitution reaction. Sodium azide (NaN3) is commonly used as the azide source.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Reduction: 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone
Substitution: Various substituted derivatives depending on the nucleophile used
Cycloaddition: Triazole derivatives
科学研究应用
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Azido-4-chloro-2-phenylpyridazin-3-one is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the azido group can undergo bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
4-Chloro-2-phenyl-3(2H)-pyridazinone: Lacks the azido group, making it less reactive in certain chemical reactions.
5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone: The amino group provides different reactivity and potential biological activities compared to the azido group.
Uniqueness
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both the azido and chloro groups, which confer distinct chemical reactivity and potential biological activities. The azido group, in particular, allows for bioorthogonal chemistry applications, making this compound valuable in various research fields.
属性
CAS 编号 |
1503-68-0 |
|---|---|
分子式 |
C10H6ClN5O |
分子量 |
247.64 g/mol |
IUPAC 名称 |
5-azido-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6ClN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
PXDKCEJJDZPWLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
Key on ui other cas no. |
1503-68-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



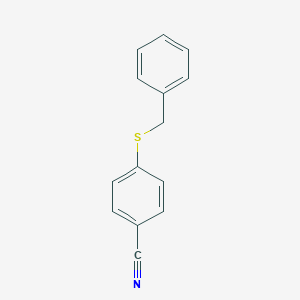
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
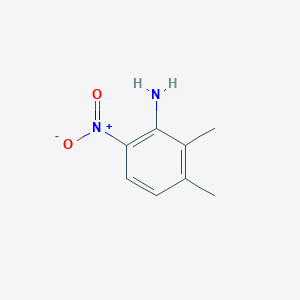
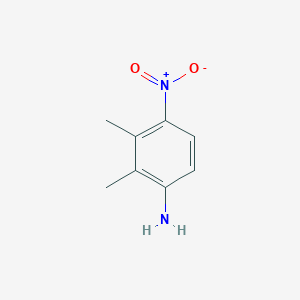
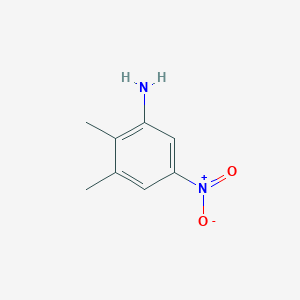
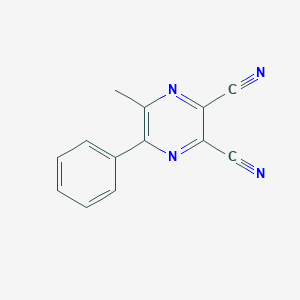
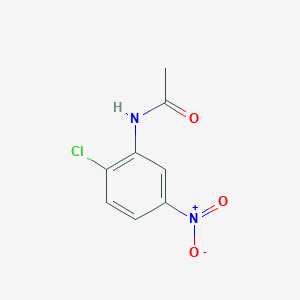
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
